molecular formula C12H21NO5 B1592078 Ethyl 4-Boc-2-morpholinecarboxylate CAS No. 768371-16-0

Ethyl 4-Boc-2-morpholinecarboxylate

Cat. No.: B1592078
CAS No.: 768371-16-0
M. Wt: 259.3 g/mol
InChI Key: WOCMUJFSDGAHNY-UHFFFAOYSA-N
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Description

Ethyl 4-Boc-2-morpholinecarboxylate is a chemical compound with the molecular formula C12H21NO5. It is a derivative of morpholine, a heterocyclic amine, and is commonly used as a building block in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis to protect amine groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-Boc-2-morpholinecarboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-tert-butyl 2-ethyl morpholine-2,4-dicarboxylate with lithium bis(trimethylsilyl)amide in tetrahydrofuran at -78°C . The reaction mixture is then allowed to warm to room temperature, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Boc-2-morpholinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-Boc-2-morpholinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.

    Medicine: It is employed in the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-Boc-2-morpholinecarboxylate involves its ability to act as a protecting group in organic synthesis. The Boc group protects amine functionalities from unwanted reactions, allowing for selective modification of other parts of the molecule. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group.

Comparison with Similar Compounds

Ethyl 4-Boc-2-morpholinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 4-Boc-2-piperidinecarboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Ethyl 4-Boc-2-pyrrolidinecarboxylate: Contains a pyrrolidine ring, offering different reactivity and properties.

    Ethyl 4-Boc-2-azetidinecarboxylate: Features an azetidine ring, which is smaller and more strained compared to morpholine.

Each of these compounds has unique properties and reactivity, making them suitable for different applications in organic synthesis and drug development.

Properties

IUPAC Name

4-O-tert-butyl 2-O-ethyl morpholine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-5-16-10(14)9-8-13(6-7-17-9)11(15)18-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCMUJFSDGAHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCO1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610419
Record name 4-tert-Butyl 2-ethyl morpholine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768371-16-0
Record name 4-tert-Butyl 2-ethyl morpholine-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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